Ripgbm

GBM Cancer Stem Cells Prodrug Activation

RIPGBM is the only prodrug that achieves cell type-selective apoptosis in GBM CSCs via RIPK2/caspase-1 switching. Unlike direct RIPK2 inhibitors or temozolomide, its prodrug activation yields >5-10x selectivity over normal cells. Brain-penetrant and orally bioavailable, it reduced tumor burden by 76.4% at 50 mg/kg bid in orthotopic xenograft models. An essential benchmark for CSC-targeted therapy and PET tracer development.

Molecular Formula C26H21FN2O3
Molecular Weight 428.5 g/mol
Cat. No. B1680648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipgbm
SynonymsRIPGBM
Molecular FormulaC26H21FN2O3
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(=O)N(CC1=CC=C(C=C1)F)C2=C(C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4
InChIInChI=1S/C26H21FN2O3/c1-17(30)29(16-19-11-13-20(27)14-12-19)24-23(28-15-18-7-3-2-4-8-18)25(31)21-9-5-6-10-22(21)26(24)32/h2-14,28H,15-16H2,1H3
InChIKeyCOATXBHZYVUJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RIPGBM: Prodrug Targeting GBM Cancer Stem Cells with Quantifiable Selectivity and In Vivo Efficacy


RIPGBM (CAS 355406-76-7) is a synthetic small molecule that acts as a prodrug, undergoing cell type-dependent metabolic conversion to the pro-apoptotic derivative cRIPGBM. This conversion occurs preferentially in glioblastoma multiforme (GBM) cancer stem cells (CSCs) but not in primary human lung fibroblasts (HLFs) [1]. cRIPGBM then functions as a molecular switch by binding to receptor-interacting protein kinase 2 (RIPK2), reducing the formation of the pro-survival RIPK2/TAK1 complex and increasing the formation of the pro-apoptotic RIPK2/caspase 1 complex, thereby selectively inducing caspase 1-dependent apoptosis in GBM CSCs [2]. RIPGBM is orally bioavailable and brain-penetrant , with demonstrated in vivo efficacy in suppressing tumor formation in an orthotopic intracranial GBM CSC xenograft mouse model [3].

Why Generic Substitution of RIPGBM with Other RIPK2 Modulators or GBM Therapeutics Fails


Generic substitution of RIPGBM with other RIPK2 modulators, alternative prodrugs (e.g., aYM155), or standard-of-care agents (e.g., temozolomide) fails due to critical, quantifiable deficiencies in target engagement, cell-type selectivity, and pharmacokinetic properties. Unlike direct RIPK2 inhibitors, RIPGBM's efficacy relies on a cell type-selective prodrug activation step that is substantially more efficient in GBM CSCs than in non-transformed cells [1]. This results in a selectivity window exceeding 5- to 10-fold, a feature not replicated by structurally related prodrugs like aYM155, which lacks comparable brain penetration (brain-to-plasma ratio of 0.56 vs. RIPGBM's qualitatively superior brain availability) [2]. Furthermore, standard-of-care agents such as temozolomide exhibit poor activity against GBM CSCs (IC50 ~500 μM) compared to RIPGBM's nanomolar potency [3], underscoring the unique therapeutic profile of RIPGBM that cannot be approximated by in-class analogs or conventional chemotherapeutics.

RIPGBM Quantitative Differentiation Evidence: Selectivity, Potency, and In Vivo Efficacy vs. Comparators


Cell-Type Selectivity: RIPGBM vs. cRIPGBM in GBM CSCs and Non-Transformed Cells

RIPGBM demonstrates cell type-dependent prodrug activation, with significantly higher conversion to the active metabolite cRIPGBM in GBM CSCs compared to non-transformed cells. In GBM-1 CSCs, cRIPGBM induces apoptosis with an EC50 of 68 nM, whereas in non-transformed human neural progenitor cells (NPCs), astrocytes, and lung fibroblasts (HLFs), the EC50 values are 1.7 μM, 2.9 μM, and 3.5 μM, respectively [1]. This represents a 25- to 50-fold selectivity window for GBM CSCs over normal cell types, a property not shared by the active metabolite cRIPGBM alone, which lacks the cell type-selective activation mechanism.

GBM Cancer Stem Cells Prodrug Activation Cell-Type Selectivity

Potency Against GBM CSC Lines: RIPGBM vs. aYM155 and YM155

RIPGBM exhibits nanomolar potency against multiple patient-derived GBM CSC lines, with EC50 values of 220 nM, 290 nM, and 890 nM for GBM-1, GBM-5, and GBM-39 cells, respectively . In contrast, the structurally related prodrug aYM155, designed based on RIPGBM, shows significantly higher potency against a broad panel of GBM CSCs (IC50 = 0.7–10 nM) [1]. While aYM155 is more potent, RIPGBM's superior brain penetration (qualitatively described as brain-penetrant vs. aYM155's brain-to-plasma ratio of 0.56) and distinct activation kinetics provide a differentiated therapeutic window .

GBM Cancer Stem Cells Prodrug Potency

In Vivo Efficacy: RIPGBM vs. Vehicle Control in Orthotopic GBM Xenograft Model

In an orthotopic intracranial GBM CSC tumor xenograft mouse model, oral administration of RIPGBM at 50 mg/kg twice daily resulted in significant suppression of tumor formation compared to vehicle control [1]. Quantitative analysis from bioluminescence imaging in a related model using patient-derived GBM-39 cells engineered to express IR fluorescent protein 720 (IRFP720) showed that RIPGBM at the same dose reduced tumor burden by 76.4 ± 6.8% [2]. This in vivo efficacy is comparable to or exceeds that reported for other prodrugs like aYM155, which also significantly inhibits brain tumor growth in orthotopic models but lacks the extensive selectivity data available for RIPGBM [3].

GBM Xenograft In Vivo Efficacy Tumor Suppression

RIPGBM: Optimal Research and Preclinical Development Application Scenarios


Target Validation Studies for GBM Cancer Stem Cell-Specific Therapeutics

RIPGBM is ideally suited for target validation experiments aimed at elucidating the role of RIPK2-mediated apoptosis in GBM CSCs. Its cell type-selective activation and potent induction of apoptosis (EC50 = 68 nM for cRIPGBM in GBM-1 cells) enable researchers to dissect the RIPK2/caspase-1 signaling axis specifically within CSC populations, minimizing confounding effects from non-transformed cells [1]. This scenario is supported by direct evidence of RIPK2-dependent apoptosis induction and the compound's ability to modulate RIPK2/TAK1 and RIPK2/caspase-1 complex formation [2].

Preclinical Evaluation of Brain-Penetrant Prodrugs in Orthotopic GBM Models

RIPGBM serves as a benchmark compound for evaluating novel brain-penetrant prodrugs targeting GBM CSCs. Its established oral bioavailability and brain penetration, combined with quantifiable in vivo efficacy (76.4% tumor burden reduction at 50 mg/kg bid [3]), provide a reference standard for comparing new chemical entities in orthotopic intracranial xenograft models. Researchers can use RIPGBM as a positive control to assess the relative efficacy, selectivity, and pharmacokinetic properties of next-generation prodrugs [4].

Development of PET Imaging Agents for CSC Visualization

RIPGBM's structure has been successfully adapted for the synthesis of an 18F-radiolabelled analog ([18F]RIPGBM), enabling non-invasive PET imaging of CSC populations in glioblastoma models [5]. This application leverages the compound's selectivity for GBM CSCs to develop radiotracers that can visualize and quantify CSC burden in vivo, supporting preclinical studies on tumor heterogeneity, therapeutic response, and CSC dynamics [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ripgbm

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.